3-Pyridinol, 2-(2-methylpropoxy)-
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Overview
Description
Preparation Methods
The synthesis of 3-Pyridinol, 2-(2-methylpropoxy)- typically involves the alkylation of 3-pyridinol with 2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Pyridinol, 2-(2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyridinol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms on the ring.
Scientific Research Applications
3-Pyridinol, 2-(2-methylpropoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antioxidant properties due to its structural similarity to α-tocopherol.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-(2-methylpropoxy)- involves its ability to act as an antioxidant. It can trap free radicals and prevent oxidative damage to cells and tissues. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron donation .
Comparison with Similar Compounds
3-Pyridinol, 2-(2-methylpropoxy)- is unique due to its structural similarity to α-tocopherol but with a truncated side chain. Similar compounds include:
3-Pyridinol: The parent compound without the 2-methylpropoxy group.
α-Tocopherol (Vitamin E): A well-known antioxidant with a longer side chain.
2,6-Di-tert-butyl-4-methylphenol (BHT): Another antioxidant used in various applications.
This compound’s uniqueness lies in its balance between structural simplicity and functional efficacy as an antioxidant.
Properties
IUPAC Name |
2-(2-methylpropoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)6-12-9-8(11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSCSPGBDIAGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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